![molecular formula C8H8ClN3 B13877139 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a chloromethyl group at the 2-position and a methyl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a chloromethylating agent such as chloromethyl methyl ether in the presence of a base like sodium hydride. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 2-position is susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the chlorine atom, leading to the formation of substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imidazo[1,2-a]pyrimidine ring system can yield dihydro derivatives with altered biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrimidines can be formed.
Oxidized Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.
Reduced Products: Dihydroimidazo[1,2-a]pyrimidines with potential changes in biological activity.
科学研究应用
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. The imidazo[1,2-a]pyrimidine ring system can also interact with receptor sites, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)imidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but retains the fused ring system.
2-(Bromomethyl)-6-methylimidazo[1,2-a]pyrimidine: Similar to the target compound but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H8ClN3/c1-6-3-10-8-11-7(2-9)5-12(8)4-6/h3-5H,2H2,1H3 |
InChI 键 |
YSEIPBWZPFHBFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C=C(N=C2N=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


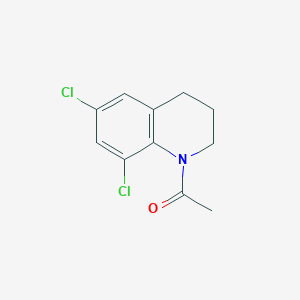
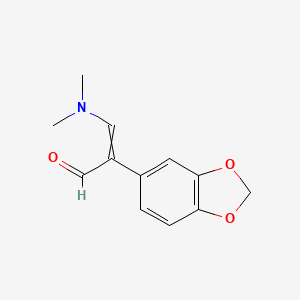
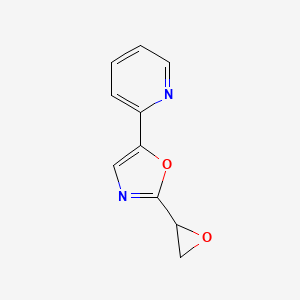
![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)

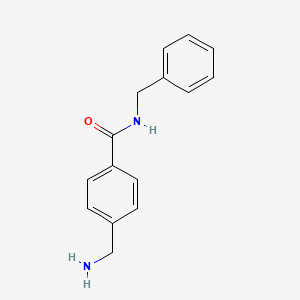
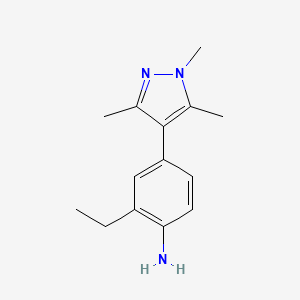

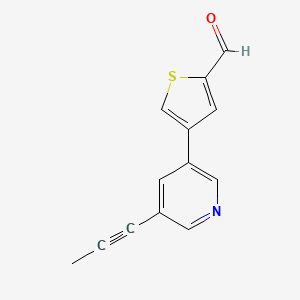
![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
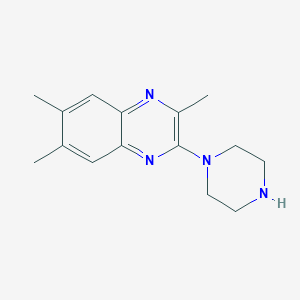
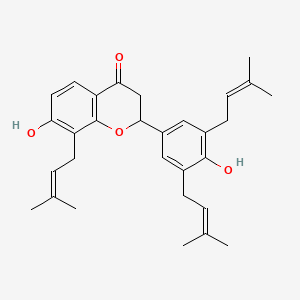
![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
